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Overview
Description
Dimethylaminoethyl reserpilinate dihydrochloride is a derivative of reserpilinate with notable hypotensive activity. It is known for its ability to slightly increase gastric motility without causing ulcerogenic effects when administered subcutaneously to rats .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethylaminoethyl reserpilinate dihydrochloride involves the esterification of reserpilic acid with dimethylaminoethanol, followed by the formation of the dihydrochloride salt. The reaction typically requires an acidic catalyst and controlled temperature conditions to ensure the formation of the desired ester.
Industrial Production Methods
Industrial production of dimethylaminoethyl reserpilinate dihydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yield and purity. The final product is then purified and crystallized to obtain the dihydrochloride salt.
Chemical Reactions Analysis
Types of Reactions
Dimethylaminoethyl reserpilinate dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different pharmacological properties.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups, altering its chemical and biological properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various nucleophiles and electrophiles can be used under controlled conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered pharmacological activity, while reduction can produce reduced forms with different biological effects.
Scientific Research Applications
Dimethylaminoethyl reserpilinate dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of esterification and salt formation reactions.
Biology: The compound’s effects on gastric motility and hypotensive activity make it a subject of interest in physiological and pharmacological studies.
Medicine: Its hypotensive properties are explored for potential therapeutic applications in managing hypertension.
Industry: The compound is used in the development of pharmaceuticals and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of dimethylaminoethyl reserpilinate dihydrochloride involves its interaction with specific molecular targets and pathways. It exerts its hypotensive effects by modulating the activity of certain receptors and enzymes involved in blood pressure regulation. The exact molecular targets and pathways are still under investigation, but it is believed to influence the autonomic nervous system and vascular smooth muscle function .
Comparison with Similar Compounds
Similar Compounds
Reserpine: A well-known antihypertensive agent with similar pharmacological properties.
Dimethylaminoethyl esters: Other esters with similar chemical structures and biological activities.
Reserpilic acid derivatives: Compounds derived from reserpilic acid with varying pharmacological effects.
Uniqueness
Dimethylaminoethyl reserpilinate dihydrochloride is unique due to its specific esterification with dimethylaminoethanol, which imparts distinct pharmacological properties. Its ability to slightly increase gastric motility without causing ulcerogenic effects sets it apart from other similar compounds .
Properties
CAS No. |
3735-84-0 |
---|---|
Molecular Formula |
C26H37Cl2N3O5 |
Molecular Weight |
542.5 g/mol |
IUPAC Name |
2-(dimethylamino)ethyl (1R,15S,16S,20S)-6,7-dimethoxy-16-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,18-pentaene-19-carboxylate;dihydrochloride |
InChI |
InChI=1S/C26H35N3O5.2ClH/c1-15-19-13-29-7-6-16-18-11-23(31-4)24(32-5)12-21(18)27-25(16)22(29)10-17(19)20(14-34-15)26(30)33-9-8-28(2)3;;/h11-12,14-15,17,19,22,27H,6-10,13H2,1-5H3;2*1H/t15-,17-,19-,22+;;/m0../s1 |
InChI Key |
RDKIYVYHCBJDMF-DGCKWTARSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]2CN3CCC4=C([C@H]3C[C@@H]2C(=CO1)C(=O)OCCN(C)C)NC5=CC(=C(C=C45)OC)OC.Cl.Cl |
SMILES |
CC1C2CN3CCC4=C(C3CC2C(=CO1)C(=O)OCCN(C)C)NC5=CC(=C(C=C45)OC)OC.Cl.Cl |
Canonical SMILES |
CC1C2CN3CCC4=C(C3CC2C(=CO1)C(=O)OCCN(C)C)NC5=CC(=C(C=C45)OC)OC.Cl.Cl |
3735-84-0 | |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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